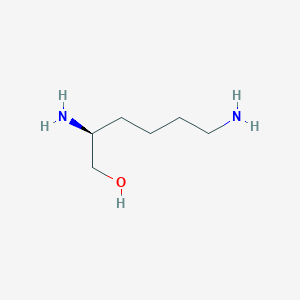

(2s)-2,6-Diaminohexan-1-Ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,6-diaminohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O/c7-4-2-1-3-6(8)5-9/h6,9H,1-5,7-8H2/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGPFZWZZNUIIK-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469336 | |

| Record name | L-Lysinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110690-36-3, 12772-68-8 | |

| Record name | L-Lysinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lysol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of (2S)-2,6-Diaminohexan-1-ol (L-Lysinol)

Abstract

(2S)-2,6-Diaminohexan-1-ol, commonly known as L-Lysinol, is a chiral amino alcohol derived from the essential amino acid L-lysine. Its bifunctional nature, containing two primary amine groups and a primary alcohol, makes it a valuable and versatile building block in synthetic chemistry. This guide provides a detailed examination of the core physicochemical properties of L-Lysinol, offering a foundational understanding for its application in pharmaceutical synthesis, chiral ligand development, and biochemical research. We will delve into its structural and chemical identity, key physical properties, acid-base characteristics, and spectroscopic profile, supplemented with detailed experimental protocols for property determination.

Introduction and Significance

L-Lysinol emerges from the reduction of the carboxylic acid group of L-lysine, an essential α-amino acid fundamental to protein biosynthesis[1][2]. This transformation preserves the original stereocenter at the C2 position, yielding a chiral molecule with distinct spatial arrangement and reactivity. The presence of two nucleophilic amino groups and a hydroxyl group provides multiple reaction sites, making L-Lysinol a sought-after intermediate for constructing complex molecular architectures. Its utility is most pronounced in the synthesis of pharmaceuticals and bioactive compounds where specific stereochemistry is critical for efficacy and safety[3]. Understanding its physicochemical properties is not merely an academic exercise; it is a prerequisite for designing robust synthetic routes, developing stable formulations, and predicting its behavior in biological systems.

Chemical Identity and Structure

The unambiguous identification of this compound is the first step in any research endeavor. Its structural features are summarized below.

Caption: 2D structure of this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| Common Synonyms | L-Lysinol, (S)-2,6-diaminohexan-1-ol | [3][5] |

| CAS Number | 110690-36-3 | [5] |

| Molecular Formula | C₆H₁₆N₂O | [5] |

| SMILES | NCCCCCO | [4] |

| InChI Key | LTGPFZWZZNUIIK-ZCFIWIBFSA-N | [4] |

Core Physicochemical Properties

The physical properties of L-Lysinol dictate its handling, reaction conditions, and purification strategies. While experimental data for some properties are scarce, computed values and data from analogous compounds provide valuable estimates.

| Property | Value | Comments and Significance | Source |

| Molecular Weight | 132.20 g/mol | Foundational for all stoichiometric calculations. | [4][5] |

| Appearance | Clear, colorless liquid | Based on the racemic mixture; possesses a characteristic amine odor. | [6] |

| Melting Point | Not available | Not reported in surveyed literature. | [3] |

| Boiling Point | Not available | Not reported in surveyed literature. | [3] |

| Solubility | Soluble in water | The polar amine and alcohol groups promote high aqueous solubility. | [6] |

| logP (XLogP3) | -1.2 (Computed) | The negative value indicates high hydrophilicity, consistent with its water solubility. | [4] |

| TPSA | 72.3 Ų (Computed) | The Topological Polar Surface Area is below 90 Ų, suggesting it may have the potential to permeate the blood-brain barrier.[4][7] |

Acid-Base Properties and Protonation States

At physiological pH (~7.4), both amino groups will be protonated, carrying a net charge of +2. This behavior is crucial for applications in biological buffers or for purification by ion-exchange chromatography.

Caption: Predicted protonation states of L-Lysinol vs. pH.

Spectroscopic Profile

Structural confirmation and purity assessment of L-Lysinol rely on standard spectroscopic techniques. Although a dedicated public spectrum is not available, the expected spectral characteristics can be inferred.

-

Infrared (IR) Spectroscopy: Key signals would include strong, broad absorptions around 3300-3500 cm⁻¹ corresponding to O-H and N-H stretching, C-H stretching peaks just below 3000 cm⁻¹, and N-H bending (scissoring) vibrations around 1600 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show distinct multiplets for the protons on the carbon backbone. The diastereotopic protons of the -CH₂OH group would likely appear as two separate signals. Protons attached to nitrogen and oxygen (NH₂, OH) may appear as broad singlets and are exchangeable with D₂O.

-

¹³C NMR: Six unique carbon signals are expected, with the carbon bearing the hydroxyl group shifted furthest downfield.

-

The use of these methods for characterizing derivatives of similar structures is well-documented[8].

Stability and Storage

Proper handling and storage are essential to maintain the integrity of L-Lysinol.

-

Recommended Storage: The compound should be stored at 2-8°C[3][5].

-

Conditions to Avoid: It should be kept in a tightly sealed container to protect it from atmospheric moisture and carbon dioxide, which can react with the basic amino groups. The storage area should be dry and well-ventilated.

Experimental Protocols

To ensure scientific rigor, the determination of physicochemical properties must follow validated protocols. Below are methodologies for quantifying key parameters of L-Lysinol.

Protocol: Determination of pKa by Potentiometric Titration

This method establishes the acid-base dissociation constants by monitoring pH changes during titration with a strong acid.

Workflow Diagram:

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 132.2 mg of L-Lysinol and dissolve it in 100 mL of CO₂-free deionized water to create a ~0.01 M solution.

-

Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01).

-

Titration Setup: Place the L-Lysinol solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Insert the calibrated pH electrode and a magnetic stirrer.

-

Titration: Add standardized 0.1 M HCl solution in small, precise increments (e.g., 0.1 mL) from a burette. Allow the pH reading to stabilize after each addition before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of HCl added. The resulting titration curve will show two inflection points corresponding to the two equivalence points of the amino groups. The pH at the half-equivalence points (the midpoint of the buffer regions) corresponds to the pKa values.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining the solubility of a compound.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of L-Lysinol to a known volume of purified water (or a relevant buffer) in a sealed, screw-cap vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials in a mechanical shaker or orbital incubator at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling and Analysis: Carefully withdraw an aliquot from the clear supernatant. Quantify the concentration of dissolved L-Lysinol using a suitable analytical method, such as HPLC with a derivatizing agent or quantitative NMR.

-

Calculation: The determined concentration represents the equilibrium solubility of L-Lysinol under the specified conditions.

Conclusion

This compound is a chiral building block of significant value, characterized by its high polarity, water solubility, and multiple reactive sites. Its computed TPSA and logP values provide a strong indication of its hydrophilic nature. While key experimental data such as melting point, boiling point, and pKa values are currently underreported in public literature, this guide provides the foundational knowledge and robust experimental frameworks necessary for researchers to determine these properties. A thorough understanding of this molecule's physicochemical profile is the cornerstone of its effective and innovative application in drug discovery and materials science.

References

-

MolPort. (n.d.). Physico-Chemical properties of (2S)-2,6-diaminohexanoic acid. Retrieved from MolPort.[7]

-

ChemicalBook. (2023). 1-HEXANOL, 2,6-DIAMINO-, (2S)- (CAS 110690-36-3). Retrieved from ChemicalBook.[5]

-

IOSR Journal. (2022). Synthesis, & Characterization of “2,6-diamino-1-(anilinooxy)hexan-1-ol” &their imine derivatives. Retrieved from IOSR Journals.[8]

-

LookChem. (n.d.). Cas 25441-01-4, 1-Hexanol, 2,6-diamino-. Retrieved from LookChem.[6]

-

Supreme Pharmatech. (n.d.). L-Lysine | C6H14N2O2. Retrieved from Supreme Pharmatech.[1]

- National Center for Biotechnology Information. (n.d.). (2S)-2,6-diaminohexanoic acid. PubChem Compound Summary.

- ResearchGate. (n.d.). Molecular structure of l-lysine.

-

National Center for Biotechnology Information. (n.d.). L-Lysine. PubChem Compound Summary for CID 5962. Retrieved from PubChem.[9]

-

National Center for Biotechnology Information. (n.d.). (R)-2,6-Diaminohexan-1-ol. PubChem Compound Summary for CID 44309478. Retrieved from PubChem.[4]

-

Wikipedia. (n.d.). Lysine. Retrieved from Wikipedia.[2]

- BOC Sciences. (n.d.). Lysine: Definition, Structure, Benefits and Uses.

- Google Patents. (n.d.). Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid.

- National Center for Biotechnology Information. (n.d.). (2S,3S,5S)-2,5-Diamino-1,6-diphenylhexan-3-OL. PubChem Compound Summary.

-

LookChem. (n.d.). Cas 110690-36-3, 1-HEXANOL, 2,6-DIAMINO-, (2S)-. Retrieved from LookChem.[3]

Sources

- 1. supremepharmatech.com [supremepharmatech.com]

- 2. Lysine - Wikipedia [en.wikipedia.org]

- 3. Cas 110690-36-3,1-HEXANOL, 2,6-DIAMINO-, (2S)- | lookchem [lookchem.com]

- 4. (R)-2,6-Diaminohexan-1-ol | C6H16N2O | CID 44309478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-HEXANOL, 2,6-DIAMINO-, (2S)- | 110690-36-3 [chemicalbook.com]

- 6. Cas 25441-01-4,1-Hexanol, 2,6-diamino- | lookchem [lookchem.com]

- 7. ▷ InChI Key Database ⚛️ | (2S)-2,6-diaminohexanoic acid [inchikey.info]

- 8. iosrjournals.org [iosrjournals.org]

- 9. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural and Conformational Analysis of (2S)-2,6-Diaminohexan-1-ol

Abstract

(2S)-2,6-Diaminohexan-1-ol, also known as L-Lysinol, is a chiral amino alcohol of significant interest in the pharmaceutical and materials science sectors. Its unique structural features, comprising a primary alcohol and two primary amine functionalities on a flexible hexyl chain, render it a valuable building block for the synthesis of a diverse array of bioactive molecules and polymers. This technical guide provides a comprehensive analysis of the structural and conformational properties of this compound, drawing upon spectroscopic data from analogous compounds, theoretical predictions, and established principles of conformational analysis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile molecule.

Introduction to this compound

This compound is a derivative of the essential amino acid L-lysine. It is a clear, colorless liquid with a characteristic amine odor and is soluble in water. The presence of two primary amines and a primary alcohol provides multiple sites for chemical modification, making it a crucial intermediate in the synthesis of various pharmaceutical agents and a monomer for the development of novel polymers. Its chirality, stemming from the stereocenter at the C2 position, is of particular importance in the design of stereospecific drugs and catalysts.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H16N2O | [1] |

| Molecular Weight | 132.2 g/mol | [1] |

| CAS Number | 110690-36-3 | [1] |

| Appearance | Clear, colorless liquid | |

| Solubility | Soluble in water |

Structural Analysis

A thorough understanding of the molecular structure of this compound is paramount for predicting its reactivity and designing its applications. This section details the key spectroscopic techniques used for its structural elucidation, leveraging data from closely related compounds and predictive models due to the limited availability of direct experimental spectra in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H1 (CH₂OH) | ~3.5 | Doublet of doublets |

| H2 (CHNH₂) | ~2.8 | Multiplet |

| H3, H4, H5 (CH₂) | ~1.3 - 1.7 | Multiplets |

| H6 (CH₂NH₂) | ~2.7 | Triplet |

| NH₂ (C2) | Variable | Broad singlet |

| NH₂ (C6) | Variable | Broad singlet |

| OH | Variable | Broad singlet |

Source: Predicted data based on standard chemical shift values and analysis of similar structures.

The protons on the carbons bearing electronegative atoms (oxygen and nitrogen) are expected to be deshielded and appear at higher chemical shifts. The broadness of the NH₂ and OH signals is due to chemical exchange and quadrupole broadening. For a derivative, 2,6-diamino-1-(anilinooxy)hexan-1-ol, the protons of the hexyl chain appear as a multiplet between 1 and 3.09 ppm, which is consistent with these predictions.[2]

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (CH₂OH) | ~65 |

| C2 (CHNH₂) | ~55 |

| C3, C4, C5 (CH₂) | ~22 - 35 |

| C6 (CH₂NH₂) | ~40 |

Source: Predicted data based on standard chemical shift values.

Similar to the ¹H NMR, the carbons attached to the heteroatoms (C1, C2, and C6) are expected to have larger chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 132.

The fragmentation of alcohols in MS is well-characterized and typically proceeds via two main pathways: alpha-cleavage and dehydration.[3]

-

Alpha-Cleavage: This involves the cleavage of a bond adjacent to the oxygen atom. For this compound, this would lead to the formation of a [CH₂OH]⁺ fragment at m/z 31, a characteristic peak for primary alcohols.[3]

-

Dehydration: The loss of a water molecule (18 Da) from the molecular ion can also occur, leading to a peak at m/z 114 (M-18).

Further fragmentation of the aliphatic chain and cleavage adjacent to the amino groups would also contribute to the overall mass spectrum.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.[4] To date, a crystal structure of this compound has not been reported in the publicly accessible crystallographic databases. The determination of its crystal structure would be a valuable contribution to the field, as it would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, that govern its solid-state packing. For a related compound, (S)-2-amino-2-(2-chlorophenyl)cyclohexanone, X-ray crystallography confirmed the absolute configuration and revealed a chair conformation for the cyclohexanone ring.[5]

Conformational Analysis

The flexible nature of the hexyl chain in this compound allows it to adopt multiple conformations in solution and in the gas phase. Understanding these conformational preferences is crucial for predicting its biological activity and its role in directing the stereochemistry of reactions.

Theoretical Conformational Analysis

Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of flexible molecules.[6] A study on the closely related L-lysine using DFT calculations has provided insights into its optimized geometry and vibrational frequencies.[6][7]

For this compound, the key dihedral angles that define its conformation are those around the C-C bonds of the hexyl chain. The presence of multiple hydrogen bond donors (OH and two NH₂) and acceptors (N and O) suggests that intramolecular hydrogen bonding plays a significant role in stabilizing certain conformations.

The most likely intramolecular hydrogen bonds would be between:

-

The C1-hydroxyl group and the C2-amino group.

-

The C1-hydroxyl group and the C6-amino group.

-

The C2-amino group and the C6-amino group.

These interactions would lead to folded or cyclic-like conformations being energetically favorable.

Caption: A typical workflow for the structural analysis of a small molecule.

Conclusion

This compound is a molecule with significant potential in medicinal chemistry and materials science. This guide has provided a detailed overview of its structural and conformational analysis, drawing upon a combination of theoretical predictions and experimental data from analogous compounds. While a complete experimental characterization remains to be fully documented in the scientific literature, the principles and data presented here offer a solid foundation for researchers working with this important chiral building block. Future work, particularly the determination of its X-ray crystal structure and detailed solution-state NMR studies, will undoubtedly provide further valuable insights into the properties of this versatile molecule.

References

-

Sherin, T. A., et al. (2023). Computational and experimental insights into the spectroscopy, electronic states, and molecular docking of (2S)-2,6-diaminohexanoic acid [DAHA]. BMC Chemistry, 17(1), 1-18. Available at: [Link]

-

Sherin, T. A., et al. (2023). Computational and experimental insights into the spectroscopy, electronic states, and molecular docking of (2S)-2,6-diaminohexanoic acid [DAHA]. ResearchSquare. Available at: [Link]

-

MySkinRecipes. (S)-2,6-Diaminohexan-1-ol dihydrochloride. Available at: [Link]

-

LookChem. Cas 25441-01-4,1-Hexanol, 2,6-diamino-. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0244379). Available at: [Link]

-

IOSR Journal of Applied Chemistry. (2022). Synthesis, & Characterization of “2,6-diamino-1-(anilinooxy)hexan-1-ol” &their imine derivatives. IOSR Journal of Applied Chemistry, 15(8), 25-27. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.2: Fragmentation. Available at: [Link]

-

YouTube. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. Available at: [Link]

-

PMC. (2001). X Ray crystallography. Journal of Clinical Pathology, 54(5), 337-340. Available at: [Link]

-

PMC. (2016). The crystal structure of (S)-2-amino-2-(2-chlorophenyl)cyclohexanone. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 1031-1033. Available at: [Link]

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. iosrjournals.org [iosrjournals.org]

- 3. youtube.com [youtube.com]

- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformational analysis of intramolecular bonded amino alcohols (1974) | H.S. Aaron | 17 Citations [scispace.com]

- 7. rsc.org [rsc.org]

Synthesis of L-Lysinol from L-Lysine: A Technical Guide for Researchers

Introduction: The Significance of L-Lysinol in Drug Development

L-Lysinol, a chiral diamino alcohol, is a valuable building block in medicinal chemistry and drug development. Its versatile structure, featuring a primary alcohol and two primary amine functionalities with a defined stereocenter, makes it a crucial component in the synthesis of a wide array of complex molecules, including enzyme inhibitors, chiral ligands, and pharmaceutical intermediates. The stereospecific synthesis of L-Lysinol from the readily available and inexpensive starting material, L-lysine, is a common yet critical transformation in many synthetic laboratories. This guide provides an in-depth technical overview of the synthetic strategies, experimental protocols, and underlying chemical principles for the efficient and stereoretentive conversion of L-lysine to L-Lysinol.

Core Synthetic Challenge: Selective Reduction of the Carboxylic Acid

The primary chemical challenge in the synthesis of L-Lysinol from L-lysine lies in the selective reduction of the carboxylic acid functional group in the presence of two nucleophilic amino groups. Direct reduction of unprotected L-lysine is often problematic, leading to the formation of complex mixtures and low yields due to the acidic proton of the carboxylic acid reacting with the hydride reagent and potential side reactions involving the amino groups. Therefore, a robust synthetic strategy necessitates the protection of the α- and ε-amino groups prior to the reduction of the carboxylic acid.

Strategic Approaches to L-Lysinol Synthesis

The conversion of L-lysine to L-Lysinol is typically a multi-step process involving:

-

Protection of the Amino Groups: The α- and ε-amino groups of L-lysine are protected to prevent their interference in the subsequent reduction step. The choice of protecting group is critical and should be stable to the reduction conditions and readily cleavable without affecting the final product.

-

Reduction of the Carboxylic Acid: The protected L-lysine derivative is then treated with a suitable reducing agent to convert the carboxylic acid to a primary alcohol.

-

Deprotection of the Amino Groups: The protecting groups are removed from the amino functionalities to yield the final product, L-Lysinol.

-

Purification: The crude product is purified to obtain L-Lysinol of high purity.

Protecting Group Strategies: A Comparative Overview

The selection of an appropriate protecting group for the amino functionalities of L-lysine is paramount for a successful synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in this context due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

| Protecting Group | Abbreviation | Key Features |

| tert-Butoxycarbonyl | Boc | Stable to many reducing agents, readily removed with mild acid (e.g., TFA or HCl in an organic solvent).[] |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-labile, offering orthogonality with acid-labile protecting groups.[] |

| Benzyloxycarbonyl | Cbz | Removable by catalytic hydrogenation, which may not be compatible with all substrates. |

For the synthesis of L-Lysinol, the di-Boc protected L-lysine is an excellent intermediate as the Boc groups are stable to many hydride-based reducing agents.

Reduction Methodologies: A Critical Evaluation

Several reducing agents can be employed for the conversion of the carboxylic acid to an alcohol. The choice of reagent depends on factors such as reactivity, selectivity, safety, and cost.

| Reducing Agent | Key Characteristics & Considerations |

| Lithium Aluminum Hydride (LiAlH4) | A very powerful and efficient reducing agent for carboxylic acids.[2][3][4] However, it is highly reactive, pyrophoric, and reacts violently with water and protic solvents, requiring stringent anhydrous conditions.[2][3][5] |

| Sodium Borohydride (NaBH4) with Additives | NaBH4 alone is generally not strong enough to reduce carboxylic acids.[6] However, in the presence of additives like iodine (I2), it forms diborane in situ, which readily reduces carboxylic acids.[6] This system is considered a safer alternative to LiAlH4.[6] |

| Borane Reagents (e.g., BH3·THF, BH3·SMe2) | Borane and its complexes are highly effective and selective for the reduction of carboxylic acids.[7] They are generally milder than LiAlH4 and offer good functional group tolerance. The use of borane-methyl sulfide (BMS) complex is advantageous due to its stability and commercial availability.[7] |

Detailed Experimental Protocol: Synthesis of L-Lysinol via a Di-Boc Intermediate

This section provides a detailed, step-by-step protocol for the synthesis of L-Lysinol from L-lysine hydrochloride, proceeding through a di-Boc protected intermediate and utilizing a sodium borohydride/iodine reduction system.

Workflow Diagram

Caption: Overall workflow for the synthesis of L-Lysinol from L-lysine.

Part 1: Synthesis of Nα,Nε-Di-Boc-L-lysine

Rationale: The first step involves the protection of both the α- and ε-amino groups of L-lysine as their tert-butoxycarbonyl (Boc) carbamates. This is achieved by reacting L-lysine with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions. The base is necessary to deprotonate the amino groups, rendering them nucleophilic, and to neutralize the acidic byproducts of the reaction.

Materials:

-

L-lysine hydrochloride

-

Sodium bicarbonate (NaHCO3)

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Dioxane

-

Deionized water

-

Diethyl ether

-

Ethyl acetate

-

Magnesium sulfate (MgSO4)

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Dissolve L-lysine hydrochloride and sodium bicarbonate in deionized water in a round-bottom flask and cool the solution in an ice-water bath.

-

Prepare a solution of (Boc)2O in dioxane.

-

Add the (Boc)2O solution dropwise to the stirred lysine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Wash the reaction mixture with diethyl ether three times to remove unreacted (Boc)2O and other nonpolar impurities.

-

Adjust the pH of the aqueous layer to 2-3 with dilute hydrochloric acid.

-

Extract the product into ethyl acetate (three times).

-

Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield Nα,Nε-Di-Boc-L-lysine as a white solid.

Part 2: Reduction of Nα,Nε-Di-Boc-L-lysine to Nα,Nε-Di-Boc-L-lysinol

Rationale: This step employs the NaBH4/I2 system to selectively reduce the carboxylic acid of the di-Boc protected lysine. Sodium borohydride reacts with iodine to generate diborane (B2H6) in situ, which is the active reducing agent for the carboxylic acid. This method is advantageous as it avoids the hazards associated with LiAlH4 while maintaining high efficiency.

Mechanism Diagram:

Caption: Simplified mechanism of NaBH4/I2 reduction of a carboxylic acid.

Materials:

-

Nα,Nε-Di-Boc-L-lysine

-

Sodium borohydride (NaBH4)

-

Iodine (I2)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

20% aqueous Potassium Hydroxide (KOH)

-

Methylene chloride (CH2Cl2)

-

Sodium sulfate (Na2SO4)

Procedure:

-

In a dry, argon-purged flask, suspend Nα,Nε-Di-Boc-L-lysine and NaBH4 in anhydrous THF. A vigorous gas evolution may be observed.

-

Prepare a solution of iodine in anhydrous THF.

-

Slowly add the iodine solution dropwise to the reaction mixture at a temperature of 25-40 °C.

-

After the addition is complete, heat the mixture to reflux and maintain for several hours (monitor by TLC).

-

Cool the reaction mixture and quench the excess reducing agent by the slow addition of methanol.

-

Hydrolyze the borate esters by adding 20% aqueous KOH and stirring for 4 hours.

-

Extract the product with methylene chloride (three times).

-

Combine the organic extracts, dry over Na2SO4, filter, and concentrate under reduced pressure to yield crude Nα,Nε-Di-Boc-L-lysinol.

Part 3: Deprotection of Nα,Nε-Di-Boc-L-lysinol to L-Lysinol

Rationale: The final step involves the removal of the Boc protecting groups to liberate the free amino groups of L-Lysinol. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent like dioxane.

Materials:

-

Nα,Nε-Di-Boc-L-lysinol

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

5% Sodium Carbonate (Na2CO3) solution

-

Ethyl acetate

Procedure: [8]

-

Dissolve the crude Nα,Nε-Di-Boc-L-lysinol in a mixture of trifluoroacetic acid and dichloromethane.[8]

-

Stir the solution at room temperature for 1 hour.[8]

-

Remove the solvent and excess TFA by rotary evaporation.[8]

-

Dissolve the residue in ethyl acetate and wash with 5% Na2CO3 solution until the aqueous layer is basic (pH 8-9).[8]

-

Separate the organic layer, dry over a suitable drying agent, and concentrate under reduced pressure to obtain crude L-Lysinol.

Part 4: Purification of L-Lysinol

Rationale: The crude L-Lysinol may contain residual impurities from the previous steps. Purification is often necessary to obtain the final product in high purity. Ion-exchange chromatography is a highly effective method for purifying amino alcohols like L-Lysinol.

Method:

-

Dissolve the crude L-Lysinol in a suitable buffer and load it onto a cation-exchange resin column.

-

Wash the column with the buffer to remove any non-basic impurities.

-

Elute the L-Lysinol from the column using a gradient of a basic solution (e.g., aqueous ammonia).

-

Collect the fractions containing L-Lysinol (monitor by TLC or other appropriate analytical techniques).

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified L-Lysinol.

Characterization of L-Lysinol

The identity and purity of the synthesized L-Lysinol should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Characteristic signals for the protons of the hexanol backbone, including the methylene group adjacent to the hydroxyl (around 3.4-3.6 ppm), the methine proton at the chiral center, and the methylene groups adjacent to the amino groups. |

| ¹³C NMR | Signals corresponding to the six carbon atoms of the L-Lysinol backbone, including the carbon bearing the hydroxyl group (typically around 60-65 ppm). |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of L-Lysinol (C6H16N2O, exact mass: 132.1263). |

| Infrared (IR) Spectroscopy | Broad O-H and N-H stretching bands in the region of 3200-3500 cm⁻¹, and C-O stretching around 1050 cm⁻¹. |

Safety Considerations

-

Lithium Aluminum Hydride: If using LiAlH4, it must be handled with extreme caution in a fume hood under an inert atmosphere. It is highly flammable and reacts violently with water.[2][5]

-

Borane Reagents: Borane and its complexes are flammable and toxic. Handle in a well-ventilated fume hood.

-

Iodine: Iodine is corrosive and can cause burns. Avoid inhalation of vapors.

-

Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Handle with appropriate personal protective equipment, including gloves and safety glasses.

-

Solvents: Use of flammable organic solvents like THF, diethyl ether, and dichloromethane requires working in a well-ventilated area, away from ignition sources.

Conclusion

The synthesis of L-Lysinol from L-lysine is a well-established and essential transformation for researchers in drug discovery and development. The strategy involving di-Boc protection followed by reduction with a suitable hydride reagent, such as the NaBH4/I2 system, offers a reliable and relatively safe pathway to this valuable chiral building block. Careful attention to experimental detail, particularly regarding the protection-deprotection strategy and the choice of reducing agent, is crucial for achieving high yields and purity. This guide provides a comprehensive framework for the successful synthesis and purification of L-Lysinol, empowering researchers to efficiently access this important molecule for their synthetic endeavors.

References

-

Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]

-

iGEM. (n.d.). The Deprotection of Boc-Lysine. Retrieved from [Link]

-

Olawale, H. O. (2024). Reaction Mechanism of a New Variant of “Selective Reduction” Using Sodium Borohydride (NaBH4) and Iodine (I2). SvedbergOpen. Retrieved from [Link]

- Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (1985). REDUCTION OF α-AMINO ACIDS: L-VALINOL. Organic Syntheses, 63, 136. doi: 10.15227/orgsyn.063.0136

- Blaskovich, M. A., Hwang, S. H., & Kim, H. Y. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 109.

-

Oladimeji, H. O. (2024). Reaction mechanism of a new variant of selective reduction using NaBH4 and Iodine. ResearchGate. Retrieved from [Link]

-

CEM Corporation. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. Retrieved from [Link]

-

BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved from [Link]

-

AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

-

University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

- Cao, Y., & Yang, G. (2016). Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143.

- Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. The Journal of Organic Chemistry, 56(20), 5964-5965.

- Novabiochem. (n.d.). NEW Orthogonally protected lysine derivatives.

- McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A Convenient Reduction of Amino Acids and Their Derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571.

- Su, J., Sheng, X., Li, S., Sun, T., Liu, G., & Hao, A. (2012). Effective regioselective protection of amino groups of lysine achieved by a supramolecular enzyme-mimic approach. Organic & Biomolecular Chemistry, 10(47), 9319-9324.

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Borane-Ammonia. Retrieved from [Link]

- Zhang, A., Yang, T., Sun, X., & Xu, J. (2018). Efficient Production of Enantiopure d-Lysine from l-Lysine by a Two-Enzyme Cascade System. Molecules, 23(11), 2788.

-

ResearchGate. (2025). Purification of L-Lysine in simulated moving bed and fixed-bed chromatography. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). L-Lysine. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Lysine. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000043 - L-Lysine. Retrieved from [Link]

- Park, S. H., et al. (2014). High-level conversion of L-lysine into 5-aminovalerate that can be used for nylon 6,5 synthesis. Biotechnology and Bioengineering, 111(8), 1596-1603.

-

ResearchGate. (2025). L-lysine biosynthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN106187799B - A method of preparing DL-lysine hydrochloride.

-

ResearchGate. (2025). Production of L-lysine from L-lysine monohydrochloride by electrodialysis. Retrieved from [Link]

-

Myande Group. (2025). Industrial Production of L-Lysine by Fermentation Explained. Retrieved from [Link]

- Google Patents. (n.d.). CN103787904A - Preparation method of novel L-lysine alkaline solution.

- Google Patents. (n.d.). US2878282A - Purification of lysine.

-

National Institute of Standards and Technology. (n.d.). Lysine. NIST WebBook. Retrieved from [Link]

- Google Patents. (n.d.). WO2001027074A1 - Preparation of amino-protected lysine derivatives.

Sources

CAS number 110690-36-3 chemical properties and safety data

Technical Guide on (2S)-2,6-Diaminohexan-1-ol (L-Lysinol)

CAS Number: 110690-36-3

Disclaimer: This document is intended for informational purposes for research and development professionals. Data for this specific compound is limited in publicly accessible literature. All laboratory work should be conducted under the supervision of a qualified professional, treating this substance as a chemical of unknown toxicity and implementing rigorous safety protocols.

Section 1: Introduction and Scientific Context

This compound, commonly known as L-Lysinol, is the alcohol analog of the essential amino acid L-lysine.[1][2] Its structure features a primary alcohol and two primary amine groups, one of which is at a chiral center with the (S)-configuration. This trifunctional nature makes it a valuable building block in synthetic chemistry, particularly for the development of complex molecules like macrocycles, polymers, and chiral ligands.[3]

While its identity is established, it is crucial to note that L-Lysinol is predominantly a research chemical.[3] Consequently, comprehensive data regarding its physical properties, reactivity, and toxicology are not widely published. Researchers must exercise extreme caution and perform their own analytical characterization and risk assessments before use.

Section 2: Chemical Identity and Computed Properties

The fundamental identity of this compound is well-established.[4][5] Key identifiers and computed physicochemical properties are summarized below. These computed values, primarily from sources like PubChem, provide estimations and should be confirmed experimentally.[2]

| Identifier | Value | Source |

| CAS Number | 110690-36-3 | [1][2][4][5] |

| IUPAC Name | This compound | [2] |

| Common Synonyms | L-Lysinol, (S)-2,6-Diaminohexan-1-ol, H-Lys-ol | [1][2] |

| Molecular Formula | C₆H₁₆N₂O | [2][4] |

| Molecular Weight | 132.20 g/mol | [2] |

| Exact Mass | 132.126263138 Da | [2] |

| Computed XLogP3-AA | -1.2 | [2] |

| Topological Polar Surface Area | 72.3 Ų | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 5 | [2] |

Section 3: Safety and Handling - Acknowledging Data Scarcity

CRITICAL DATA GAP: As of this writing, no formal, publicly available Safety Data Sheet (SDS) or comprehensive toxicological studies for CAS 110690-36-3 have been identified. The absence of this information necessitates a conservative approach to handling.

Guiding Principle: In the absence of specific data, this compound must be treated as a substance of unknown toxicity. Standard, stringent laboratory safety protocols for handling novel chemical entities must be employed.

Recommended Minimum Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile). Glove integrity should be checked before and during use.

-

Skin and Body Protection: A standard laboratory coat. Ensure no skin is exposed.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential dust or aerosols.

General Handling and Storage

-

Handling: Avoid all direct contact and inhalation. Use only in a well-ventilated area, preferably a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage temperature requirements are not specified, but refrigeration is a common practice for amino derivatives to minimize degradation.[5]

Section 4: Proposed Experimental Workflow: Quality Control and Derivatization

Given its structure, a primary application for L-Lysinol is as a precursor in multi-step synthesis.[3] Before its use, identity and purity confirmation are paramount. The following section outlines a logical, self-validating workflow for this purpose.

Step-by-Step Protocol: Purity and Identity Verification

-

Material Reception and Documentation:

-

Log the supplier, lot number, and date of receipt.

-

Visually inspect the material for homogeneity.

-

Store immediately under appropriate conditions as determined by preliminary stability assessments.

-

-

Solubility Screening:

-

Test solubility in common laboratory solvents (e.g., water, methanol, DMSO) to determine appropriate systems for analysis. Its high polarity suggests likely solubility in polar protic solvents.

-

-

Identity Confirmation via Mass Spectrometry (MS):

-

Prepare a dilute solution (e.g., 0.1 mg/mL) in a suitable solvent like methanol with 0.1% formic acid.

-

Infuse directly into an ESI-MS instrument.

-

Validation Check: Expect to observe the protonated molecule [M+H]⁺ at m/z ≈ 133.13. The presence of this ion confirms the molecular weight.

-

-

Purity Assessment via High-Performance Liquid Chromatography (HPLC):

-

Rationale: HPLC is the standard for assessing the purity of non-volatile organic molecules. A reverse-phase method is often a good starting point.

-

Column: C18, 3.5 µm, 4.6 x 150 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute all potential impurities.

-

Detection: A universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is ideal, as the molecule lacks a strong UV chromophore.

-

Validation Check: A single major peak should be observed. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

-

Chiral Purity Assessment:

-

Rationale: As this is a chiral molecule, confirming the enantiomeric excess is critical for its intended use in stereospecific synthesis.

-

Method: Utilize a chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak IA, IB, etc.).

-

Mobile Phase: Typically a non-polar mobile phase like hexane/ethanol is used for these columns. Method development is required.

-

Validation Check: A single peak corresponding to the (S)-enantiomer should be observed. The absence of a second peak for the (R)-enantiomer confirms high chiral purity.

-

Visualization of Quality Control Workflow

The following diagram illustrates the logical flow of the quality control process described above.

Caption: Logical workflow for the quality control and validation of incoming L-Lysinol raw material.

Section 5: Conclusion and Future Outlook

L-Lysinol (CAS 110690-36-3) is a structurally interesting chiral building block with potential applications in medicinal chemistry and material science. However, the profound lack of public data on its physical properties and safety profile mandates a highly cautious and analytical approach. The workflows outlined in this guide provide a framework for researchers to responsibly handle and qualify this material for use in synthesis. It is imperative that the scientific community shares characterization and safety data as it is generated to build a more comprehensive profile for such research chemicals.

References

-

LookChem. Cas 110690-36-3, 1-HEXANOL, 2,6-DIAMINO-, (2S)-. [Link]

-

PubChem. Lysol | C6H16N2O | CID 11607920. National Center for Biotechnology Information. [Link]

-

960 Chemical Network. 16369-17-8 Chemical Encyclopedia. [Link]

Sources

An In-depth Technical Guide to the Solubility of (2S)-2,6-Diaminohexan-1-ol in Organic Solvents

Executive Summary

(2S)-2,6-Diaminohexan-1-ol, commonly known as L-Lysinol, is a chiral amino alcohol pivotal in the synthesis of pharmaceuticals and fine chemicals. Its utility as a chiral building block is profoundly influenced by its solubility in various organic solvents, which dictates reaction kinetics, purification strategies, and formulation possibilities. This guide provides a comprehensive overview of the solubility characteristics of L-Lysinol, grounded in theoretical principles and supported by practical, field-proven experimental methodologies. We delve into the molecular interactions that govern its solubility, present qualitative and quantitative solubility data, and offer detailed protocols for its empirical determination. The aim is to equip researchers and chemical engineers with the necessary knowledge to effectively utilize L-Lysinol in their synthetic and developmental workflows.

Introduction to this compound (L-Lysinol)

L-Lysinol is a derivative of the essential amino acid L-lysine, where the carboxylic acid group is reduced to a primary alcohol.[1] This structural modification retains the chirality of the parent amino acid while introducing new chemical functionality. L-Lysinol is widely used as a chiral auxiliary and a key intermediate in the asymmetric synthesis of complex molecules.[1][2]

Chemical Structure and Key Physicochemical Properties:

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₁₆N₂O

-

Molecular Weight: 132.20 g/mol [3]

-

Structure: L-Lysinol possesses three key functional groups that dictate its solubility: a primary hydroxyl group (-OH), a primary amine at the C6 position (ε-amino group), and a primary amine at the C2 position (α-amino group). These groups make the molecule highly polar and capable of acting as both a hydrogen bond donor and acceptor.

Understanding the solubility of L-Lysinol is critical for its practical application. The choice of solvent can significantly impact reaction outcomes, crystallization efficiency, and the overall feasibility of a synthetic route.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is a function of the intermolecular interactions between solute-solute, solvent-solvent, and solute-solvent molecules. For L-Lysinol, its solubility profile is primarily governed by its high polarity and extensive hydrogen-bonding capabilities.

-

"Like Dissolves Like": This principle suggests that polar solutes dissolve best in polar solvents, and nonpolar solutes in nonpolar solvents. L-Lysinol, with its multiple polar functional groups (two amines, one hydroxyl), is expected to be more soluble in polar solvents that can engage in similar intermolecular interactions.

-

Hydrogen Bonding: The primary and secondary amino groups and the hydroxyl group in L-Lysinol are potent hydrogen bond donors, while the nitrogen and oxygen atoms are also hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols, water) are therefore excellent candidates for dissolving L-Lysinol.

-

Solvent Polarity: Polar protic solvents, such as water and lower alcohols (methanol, ethanol), are generally effective at solvating L-Lysinol. They can donate and accept hydrogen bonds, effectively breaking the strong intermolecular forces within the solid L-Lysinol lattice. Polar aprotic solvents, like DMSO, can act as hydrogen bond acceptors and may also offer moderate solubility.

-

Insolubility in Nonpolar Solvents: Conversely, L-Lysinol is virtually insoluble in non-polar solvents like hexane or benzene.[4] These solvents lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions, making them incapable of overcoming the cohesive energy of the L-Lysinol crystal lattice.[4]

Solubility Profile of L-Lysinol

While specific quantitative data for L-Lysinol is not as abundant as for its parent amino acid, L-Lysine, its solubility behavior can be inferred from its structure and from data on similar amino alcohols and L-Lysine hydrochloride.

Qualitative Solubility Summary

Based on general principles and available data for structurally related compounds, the expected qualitative solubility of L-Lysinol is summarized below.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol, Glycol | Freely Soluble to Soluble | Strong hydrogen bonding and dipole-dipole interactions. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble to Moderately Soluble | Strong dipole moment and hydrogen bond accepting capability. |

| Polar Aprotic | Acetone, Ethyl Acetate | Sparingly Soluble to Insoluble | Moderate polarity but weaker hydrogen bonding capability. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Insoluble | Lack of favorable intermolecular interactions.[5][6] |

Note: The hydrochloride salt of L-Lysine shows solubility in the order of water > dimethyl sulfoxide > glycol > methanol > ethanol.[7]

Quantitative Solubility Data (L-Lysine Analogs)

Direct quantitative solubility data for L-Lysinol is sparse in publicly accessible literature. However, data for the closely related L-Lysine and its hydrochloride salt provide a useful proxy for understanding its behavior.

| Solute | Solvent | Temperature (°C) | Solubility |

| L-Lysine | Water | 20 | 100 mg/mL (Highly Soluble)[8] |

| L-Lysine HCl | Water | 283 K (10°C) - 323 K (50°C) | Increases with temperature |

| L-Lysine HCl | Methanol | 283 K (10°C) - 323 K (50°C) | Increases with temperature |

| L-Lysine HCl | Ethanol | 283 K (10°C) - 323 K (50°C) | Increases with temperature, but less soluble than in Methanol |

| L-Lysine | Ethanol | - | Insoluble[5][6] |

Generally, for amino acids and their derivatives, solubility in aqueous alcohol mixtures decreases as the concentration of the alcohol increases.[9][10]

Experimental Determination of Solubility

To obtain precise solubility data for L-Lysinol in a specific organic solvent, empirical determination is necessary. The shake-flask method is a widely recognized and robust technique for this purpose, as outlined in OECD Guideline 105.[11][12][13][14]

The Shake-Flask (Static Equilibrium) Method

This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the solute in the solution. It is considered a "gold standard" for determining the solubility of substances.[11][15]

Causality Behind Experimental Choices:

-

Use of Excess Solute: Ensures that the solution reaches true thermodynamic equilibrium and saturation.

-

Constant Temperature: Solubility is temperature-dependent; a constant temperature bath is crucial for reproducibility.

-

Prolonged Agitation (24-72 hours): Guarantees that the system has reached equilibrium. A preliminary test can help determine the necessary time.[12][14]

-

Phase Separation (Centrifugation/Filtration): It is critical to separate the saturated solution from the undissolved solid without altering the temperature or composition. Centrifugation is often preferred to avoid potential adsorption of the solute onto filter materials.[12]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of L-Lysinol to a known volume of the chosen organic solvent in a sealed, thermostated vessel.

-

Equilibration: Agitate the mixture (e.g., using a mechanical shaker or magnetic stirrer) in a constant temperature water bath (e.g., 25 °C ± 0.5 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand in the temperature bath to let undissolved solids settle. Centrifuge an aliquot of the mixture at the same temperature to ensure complete separation of the solid phase.[12]

-

Sampling: Carefully withdraw a sample from the clear, supernatant liquid phase.

-

Analysis: Accurately determine the concentration of L-Lysinol in the sample using a suitable analytical method (e.g., HPLC, GC-MS after derivatization, or quantitative NMR).

-

Calculation: Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of the Shake-Flask Method

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Practical Applications & Implications

The solubility profile of L-Lysinol is not merely academic; it has direct consequences for its application in research and industry.

-

Reaction Medium Selection: Choosing a solvent in which reactants are sufficiently soluble is key to achieving optimal reaction rates and yields. For reactions involving L-Lysinol, polar protic solvents are often a good starting point.

-

Crystallization and Purification: The differential solubility of L-Lysinol in various solvents is exploited during purification. A solvent in which L-Lysinol is highly soluble at elevated temperatures but poorly soluble at lower temperatures is ideal for recrystallization. Conversely, an "anti-solvent" (in which it is insoluble) can be used to precipitate the product from a reaction mixture.

-

Formulation Development: In pharmaceutical applications, understanding solubility is fundamental for developing stable and bioavailable drug formulations.

Conclusion

This compound is a highly polar molecule whose solubility is dominated by its capacity for hydrogen bonding. It exhibits high solubility in polar protic solvents and is largely insoluble in nonpolar organic solvents. While precise quantitative data across a wide range of organic solvents requires empirical determination, the principles outlined in this guide provide a robust framework for solvent selection and experimental design. The standardized shake-flask method remains the most reliable approach for generating the high-quality data needed by researchers, scientists, and drug development professionals to effectively leverage the synthetic potential of this versatile chiral building block.

References

- A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). (n.d.).

- Solubility of Things. (n.d.). L-Lysine.

- KREATiS. (n.d.). High-accuracy water solubility determination using logK.

- Needham, T. E., Jr. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, DigitalCommons@URI.

- Regulations.gov. (2014). Water Solubility (Flask Method).

- ChemicalBook. (n.d.). L-Lysine hydrochloride | 657-27-2.

- OECD. (1995). Test No. 105: Water Solubility.

- Legislation.gov.uk. (n.d.). a.6. water solubility.

- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

- ResearchGate. (n.d.). Solubility of L-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K.

- ChemicalBook. (n.d.). L-Lysine CAS#: 56-87-1.

- FooDB. (2010). Showing Compound L-Lysine (FDB000474).

- NCERT. (n.d.). testsforfunctionalgroups - inorganiccompounds.

- Selleck Chemicals. (n.d.). L-lysine | CAS 56-87-1.

- ResearchGate. (n.d.). Effect of alcohol on the solubility of amino acid in water.

- Sigma-Aldrich. (n.d.). L-Lysine (L5501) - Product Information Sheet.

- NIH. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine.

- ACS Publications. (n.d.). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data.

- ChemicalBook. (n.d.). L-Lysine | 56-87-1.

- Wikipedia. (n.d.). Lysine.

- Solubilities of Amino Acids in Different Mixed Solvents. (n.d.).

- ACS Omega. (n.d.). Design of l-Lysine-Based Organogelators and Their Applications in Drug Release Processes.

- Creative Proteomics. (n.d.). Lysine: Roles, Applications & Quantification in Biotech and Research.

- PubChem. (n.d.). (2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]-2-propylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide.

- PubChem. (n.d.). (R)-2,6-Diaminohexan-1-ol.

Sources

- 1. Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]

- 3. (R)-2,6-Diaminohexan-1-ol | C6H16N2O | CID 44309478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. L-Lysine CAS#: 56-87-1 [m.chemicalbook.com]

- 6. L-Lysine | 56-87-1 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. enfo.hu [enfo.hu]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. oecd.org [oecd.org]

- 14. legislation.gov.uk [legislation.gov.uk]

- 15. api.kreatis.eu [api.kreatis.eu]

Spectroscopic Characterization of (2S)-2,6-Diaminohexan-1-ol: A Technical Guide

Introduction

(2S)-2,6-Diaminohexan-1-ol, also known as L-Lysinol, is a chiral amino alcohol derived from the essential amino acid L-lysine. Its structure, featuring two primary amine groups and a primary alcohol, makes it a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and chiral ligands. The precise characterization of L-Lysinol is paramount for its application in these fields, ensuring purity, confirming identity, and understanding its chemical behavior. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure of this compound is fundamental to interpreting its spectroscopic data. The molecule consists of a six-carbon aliphatic chain with a primary amine group at the C2 and C6 positions, and a primary alcohol group at the C1 position. The chirality of the molecule is centered at the C2 carbon.

Figure 1: Chemical structure of this compound with key positions labeled.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of L-Lysinol in a solvent like D₂O would exhibit distinct signals for the protons on the carbon backbone and those attached to heteroatoms.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~3.5-3.7 | dd | 2H | H-1 | Protons on the carbon bearing the hydroxyl group are deshielded by the electronegative oxygen atom. |

| ~3.0-3.2 | m | 1H | H-2 | The methine proton at the chiral center is coupled to the adjacent methylene protons. |

| ~2.7-2.9 | t | 2H | H-6 | Protons adjacent to the ε-amino group are deshielded. |

| ~1.3-1.8 | m | 6H | H-3, H-4, H-5 | Overlapping signals for the methylene protons in the aliphatic chain. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD). The choice of solvent is critical as labile protons (from -OH and -NH₂) will exchange with deuterium in D₂O, causing their signals to disappear.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS or a residual solvent peak).

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of L-Lysinol is expected to be more complex than that of a simple alkane due to the presence of multiple functional groups. The protons on C1, being adjacent to the electron-withdrawing hydroxyl group, will appear at the most downfield chemical shift among the backbone protons. The proton on the chiral center (C2) will be a multiplet due to coupling with the protons on C1 and C3. The protons on C6, adjacent to the terminal amino group, will also be shifted downfield. The methylene protons at C3, C4, and C5 will likely appear as a complex, overlapping multiplet in the aliphatic region of the spectrum. In a protic solvent like CD₃OD, the amine and alcohol protons would appear as broad singlets, which would disappear upon addition of D₂O.

Figure 2: Workflow for acquiring and analyzing a ¹H NMR spectrum of this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in L-Lysinol is expected to give a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |

| ~65 | C-1 | The carbon atom bonded to the hydroxyl group is significantly deshielded. |

| ~55 | C-2 | The carbon atom at the chiral center, bonded to an amino group. |

| ~40 | C-6 | The carbon atom adjacent to the terminal amino group. |

| ~34 | C-3 | Aliphatic methylene carbon. |

| ~28 | C-5 | Aliphatic methylene carbon. |

| ~23 | C-4 | Aliphatic methylene carbon. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of L-Lysinol in 0.5-0.7 mL of a deuterated solvent.

-

Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Interpretation of the Predicted ¹³C NMR Spectrum

The chemical shifts in the ¹³C NMR spectrum are highly dependent on the electronic environment of each carbon atom. The C1 carbon, attached to the electronegative oxygen of the alcohol, will be the most downfield signal. The C2 and C6 carbons, bonded to nitrogen atoms, will also be deshielded compared to the other aliphatic carbons. The remaining methylene carbons (C3, C4, and C5) will appear in the typical aliphatic region of the spectrum, with their specific chemical shifts influenced by their proximity to the functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration | Functional Group |

| 3400-3200 | Strong, Broad | O-H stretch | Alcohol |

| 3350-3250 | Medium | N-H stretch | Primary Amine |

| 2960-2850 | Strong | C-H stretch | Aliphatic |

| 1650-1580 | Medium | N-H bend | Primary Amine |

| 1470-1430 | Medium | C-H bend | Aliphatic |

| 1050-1150 | Strong | C-O stretch | Primary Alcohol |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or a Nujol mull if it is a solid.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be recorded first and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Interpretation of the Predicted IR Spectrum

The IR spectrum of L-Lysinol is expected to be dominated by the characteristic absorptions of the alcohol and amine functional groups. A very broad and strong band in the 3400-3200 cm⁻¹ region is indicative of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. The N-H stretching vibrations of the two primary amine groups will appear as medium intensity peaks in the 3350-3250 cm⁻¹ region. Strong C-H stretching bands will be observed just below 3000 cm⁻¹. The N-H bending vibration of the primary amines will give rise to a medium band around 1600 cm⁻¹. A strong band in the 1050-1150 cm⁻¹ region will confirm the presence of a primary alcohol C-O bond.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (Predicted) | Interpretation |

| 132 | Molecular Ion [M]⁺ (if observed) |

| 115 | [M - NH₃]⁺ |

| 101 | [M - CH₂OH]⁺ |

| 84 | [M - CH(NH₂)CH₂OH]⁺ |

| 30 | [CH₂NH₂]⁺ (base peak) |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a relatively volatile compound like L-Lysinol, GC-MS could be a suitable technique after derivatization.

-

Ionization: A "soft" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) is recommended to observe the molecular ion, as Electron Ionization (EI) might cause extensive fragmentation.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Analysis: The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The molecular weight is determined from the molecular ion peak, and the fragmentation pattern provides clues about the molecule's structure.

Interpretation of the Predicted Mass Spectrum

In an EI mass spectrum, the molecular ion peak at m/z 132 may be weak or absent due to the molecule's instability under high-energy ionization. The fragmentation pattern will be characteristic of an amino alcohol. Common fragmentation pathways include the loss of ammonia (NH₃) to give a peak at m/z 115, and the loss of the hydroxymethyl radical (•CH₂OH) to give a peak at m/z 101. Alpha-cleavage is a dominant fragmentation pathway for amines, leading to the formation of the iminium ion [CH₂NH₂]⁺ at m/z 30, which is often the base peak in the spectrum.

Figure 3: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound is crucial for its application in research and development. This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and Mass spectra of L-Lysinol, based on its molecular structure and a comparative analysis with its parent compound, L-lysine. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data. By understanding the expected spectral features and the principles behind them, researchers and scientists can confidently identify and characterize this important chiral building block, ensuring the integrity and success of their scientific endeavors.

References

-

PubChem - L-Lysine. National Center for Biotechnology Information. [Link][1]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of L-Lysinol

Abstract

L-Lysinol, a chiral amino alcohol derived from the essential amino acid L-lysine, is a valuable building block in pharmaceutical and polymer sciences. Its bifunctional nature, possessing both a primary amine and a primary alcohol, imparts unique chemical reactivity. However, the successful application of L-Lysinol in processes that involve elevated temperatures, such as melt polymerization or certain pharmaceutical formulations, is contingent on a thorough understanding of its thermal stability and degradation profile. This technical guide provides a comprehensive overview of the thermal behavior of L-Lysinol, drawing upon established principles of organic chemistry and thermal analysis of related compounds. While direct, comprehensive experimental data for L-Lysinol is not extensively available in peer-reviewed literature, this guide will establish a predictive framework based on the known thermal properties of L-lysine and other amino alcohols. Furthermore, it will detail the requisite experimental protocols for a robust characterization of L-Lysinol's thermal stability, empowering researchers and drug development professionals to confidently assess its suitability for their specific applications.

Introduction: The Significance of L-Lysinol in Thermally Demanding Applications

L-Lysinol, systematically named (S)-2,6-diaminohexan-1-ol, is a derivative of L-lysine where the carboxylic acid group has been reduced to a primary alcohol. This structural modification retains the chiral center and the two amine functionalities of the parent amino acid while introducing a hydroxyl group, thereby expanding its utility as a versatile chemical intermediate.[1] Its applications span from being a precursor in the synthesis of active pharmaceutical ingredients (APIs) to serving as a monomer in the production of specialty polyamides and polyurethanes.

In many of these applications, L-Lysinol may be subjected to significant thermal stress. For instance, in polymer synthesis, melt processing conditions can expose the monomer to high temperatures for extended periods. Similarly, in pharmaceutical manufacturing, processes such as drying, granulation, and sterilization can involve elevated temperatures. Under such conditions, the thermal stability of L-Lysinol becomes a critical parameter influencing not only the integrity of the final product but also the formation of potentially undesirable degradation products.

A comprehensive understanding of the temperature at which L-Lysinol begins to degrade, the rate of its decomposition, and the chemical nature of its degradants is therefore paramount for:

-

Process Optimization: Defining safe operating temperature ranges for synthesis and formulation.

-

Product Quality and Purity: Preventing the formation of impurities that could affect the performance, safety, and regulatory compliance of the final product.

-

Stability and Shelf-life Assessment: Predicting the long-term stability of L-Lysinol and its formulations under various storage conditions.

This guide will delve into the theoretical aspects of L-Lysinol's thermal stability and provide practical, field-proven methodologies for its empirical determination.

Predicted Thermal Degradation Profile of L-Lysinol

Direct experimental data on the thermal decomposition of L-Lysinol is scarce. However, by examining the known thermal behavior of its parent compound, L-lysine, and the general principles of amino alcohol chemistry, we can construct a logical, predictive framework for its degradation profile.

Insights from the Thermal Degradation of L-Lysine

Studies on the thermal decomposition of L-lysine have shown that it undergoes a multi-stage degradation process. Thermogravimetric analysis (TGA) of L-lysine typically reveals an initial weight loss corresponding to dehydration, followed by more significant decomposition at higher temperatures. The decomposition of L-lysine is complex, with studies identifying a variety of degradation products upon pyrolysis, including nitrogen-containing heterocycles such as pyridines and piperidines, as well as amides and lactams. The formation of these products is attributed to intricate intramolecular and intermolecular reactions, including cyclization, decarboxylation, and deamination.

The Influence of the Hydroxyl Group in L-Lysinol

The primary structural difference between L-lysine and L-Lysinol is the replacement of the carboxylic acid group with a primary alcohol. This modification is expected to significantly influence the thermal degradation pathway. While L-lysine's degradation is heavily influenced by the reactivity of the carboxylic acid, L-Lysinol's decomposition will be governed by the interplay between its two amine groups and the primary alcohol.